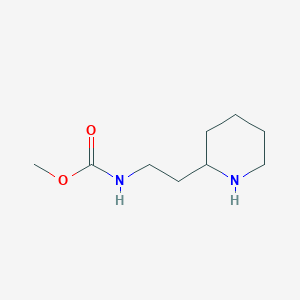

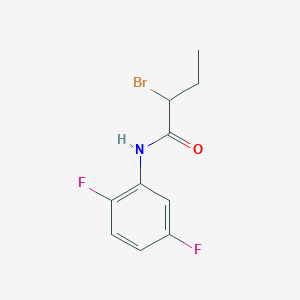

![molecular formula C13H8F3NO2 B1370665 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 946409-32-1](/img/structure/B1370665.png)

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

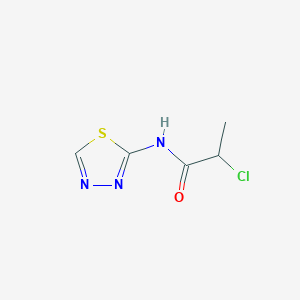

“3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” is a compound that contains a trifluoromethyl group and a pyridine ring . It’s an important intermediate used in the synthesis of various agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” includes a trifluoromethyl group (CF3), a pyridine ring, and a benzoic acid group . The presence of these groups bestows many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis

Trifluoromethylpyridine derivatives are known for their distinctive physical-chemical properties, which are largely due to the presence of a fluorine atom and a pyridine in their structure . They are used as intermediates in various chemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds .Applications De Recherche Scientifique

Novel Compound Synthesis and Structural Analysis

- Researchers synthesized various coordination polymers using derivatives of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, demonstrating the versatile coordination abilities of such compounds. These polymers showed different architectures and were studied for their structural properties (Du et al., 2016).

- Another study focused on lanthanide-based coordination polymers assembled from derivatives of benzoates. These complexes were characterized for their photophysical properties, highlighting the role of coordinated benzoate ligands as efficient light-harvesting chromophores (Sivakumar et al., 2011).

Luminescence and Magnetism

- Certain complexes derived from pyridine-substituted benzoic acid showed unique luminescent and magnetic properties. This included the study of luminescence lifetimes and antiferromagnetic character in such complexes (Hou et al., 2013).

Metal-Organic Frameworks and Electrocatalysis

- Metal-organic frameworks (MOFs) built from similar compounds were studied for their structural characteristics. These frameworks showed potential applications in areas like catalysis (Gong et al., 2014).

Antimicrobial Activities

- Schiff base ligands and their metal complexes derived from similar benzoic acid derivatives were synthesized and their antimicrobial activities were analyzed (Kalshetty et al., 2013).

Water Splitting Electrocatalysis

- Research into metal(II)-induced coordination polymer based on similar compounds revealed their use as electrocatalysts for water splitting, demonstrating the role of metal ions in electrocatalytic activity (Gong et al., 2014).

Crystal Structure and Hydrogen Bonding

- The crystal structure of some compounds revealed interesting aspects like water-bridged hydrogen-bonding networks, offering insights into their molecular arrangements (Ye & Tanski, 2020).

Orientations Futures

The demand for trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, indicating their significant role in these industries .

Propriétés

IUPAC Name |

3-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSCFSGJYXFLRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649789 |

Source

|

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

CAS RN |

946409-32-1 |

Source

|

| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

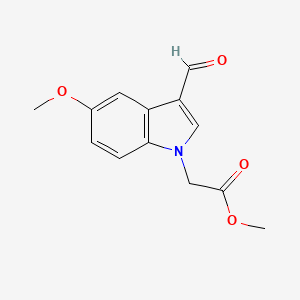

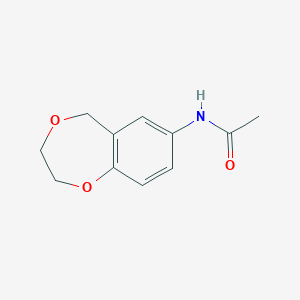

![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)

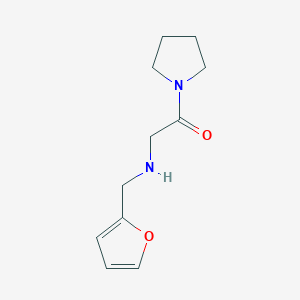

![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

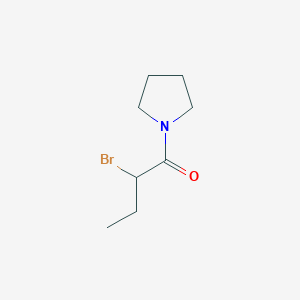

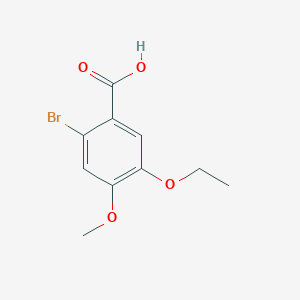

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1370615.png)

![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)